

physicochemical properties of 5-Amino-1-naphthalenesulfonic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Amino-1-naphthalenesulfonic acid

Cat. No.: B124032

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **5-Amino-1-naphthalenesulfonic Acid**

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Amino-1-naphthalenesulfonic acid, also known as Laurent's acid, is a derivative of naphthalene containing both an amino and a sulfonic acid group.^{[1][2][3]} This bifunctional compound is a colorless to purple solid that crystallizes from hot water as needles of the monohydrate.^[1] It is a key intermediate in the synthesis of various azo dyes, finding wide application in the textile, paper, and leather industries.^[4] The presence of the sulfonic acid group enhances its water solubility, a valuable property for dye manufacturing.^[4] Furthermore, its fluorescent properties make it a subject of interest in biochemical research, where it can be used as a fluorophore or a derivatizing agent.^{[1][5]} This document provides a comprehensive overview of its core physicochemical properties, supported by detailed experimental protocols and process visualizations.

Physicochemical Properties

The key quantitative physicochemical properties of **5-Amino-1-naphthalenesulfonic acid** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₁₀ H ₉ NO ₃ S	[1] [5] [6]
Molecular Weight	223.25 g/mol	[1] [5] [6]
Appearance	Purple to Dark purple to Dark red powder/crystal	[1]
Melting Point	>300°C	[1] [4] [6]
Boiling Point	220°C (Rough Estimate)	[1] [6]
Density	1.3588 (Rough Estimate)	[1] [6]
pKa	3.69 (at 25°C)	[1]
Solubility	Soluble in hot water. [1] [2] [6] Slightly soluble in aqueous base and DMSO. [1]	
Refractive Index	1.6500 (Estimate)	[1] [6]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are representative and may be adapted based on specific laboratory conditions and equipment.

Synthesis via Sulfonation, Nitration, and Reduction

A common industrial synthesis route involves the multi-step chemical transformation of naphthalene.[\[7\]](#)[\[8\]](#)

Methodology:

- Sulfonation: Naphthalene is reacted with concentrated sulfuric acid.[\[7\]](#)[\[8\]](#) The temperature is carefully controlled, initially rising to 80-90°C and then maintained to produce naphthalene sulfonic acid.[\[7\]](#)[\[8\]](#)

- Nitration: The resulting naphthalene sulfonic acid is then subjected to a nitration reaction using nitric acid at a low temperature.[\[7\]](#) This step yields 5-nitro-1-naphthalenesulfonic acid.[\[7\]](#)
- Neutralization: The acidic mixture is neutralized. For example, a dolomite (MgCO_3) suspension can be used to neutralize excess sulfuric acid and the sulfonic acid group, forming a soluble magnesium salt.[\[7\]](#)
- Reduction: The nitro group of the neutralized intermediate is reduced to an amino group. This is typically achieved using iron powder as the reducing agent in a heated aqueous solution.[\[8\]](#)
- Acidification & Isolation: The reaction mixture is then acidified. This step precipitates the 1-aminonaphthalene-8-sulfonic acid, separating it from the desired 1-aminonaphthalene-5-sulfonic acid which remains in the mother liquor.[\[8\]](#) The final product is then isolated from the mother liquor through further acidification and purification.[\[8\]](#) Crystallization from hot water can be performed for further purification.[\[1\]](#)

Determination of Aqueous Solubility

The solubility of **5-Amino-1-naphthalenesulfonic acid** can be determined qualitatively and quantitatively in various solvents.

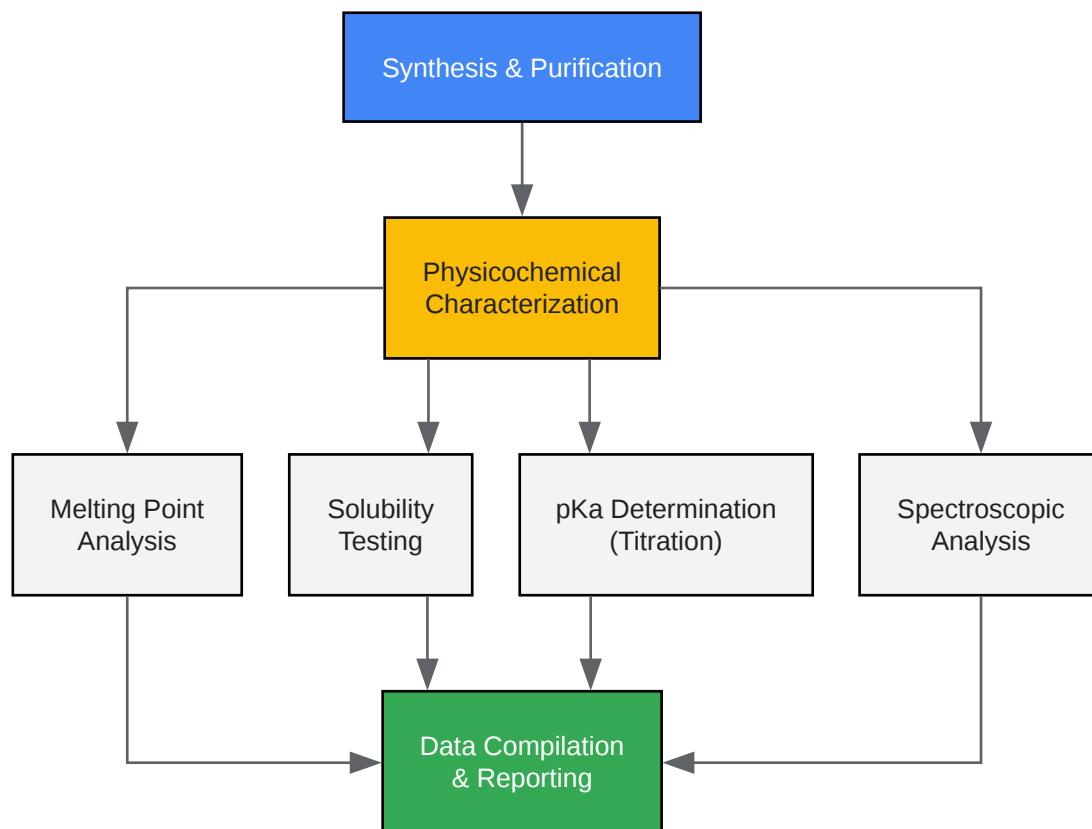
Methodology:

- Preparation: Accurately weigh approximately 25 mg of the compound into a small test tube.[\[9\]](#)
- Solvent Addition: Add the solvent of choice (e.g., deionized water, 5% HCl, 5% NaOH) in small, measured portions (e.g., 0.25 mL) using a calibrated pipette or burette.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Agitation: After each addition, vigorously shake or vortex the test tube for a consistent period (e.g., 30-60 seconds) to facilitate dissolution.[\[9\]](#)[\[10\]](#)
- Observation: Observe the mixture for the complete disappearance of the solid phase. If the compound dissolves, continue adding solvent to determine if it is very soluble or sparingly soluble.[\[9\]](#)

- Heating: Since the compound is noted to be soluble in hot water, the procedure should be repeated while heating the solvent in a water bath to its boiling point to observe and record solubility at elevated temperatures.[1][6]
- Quantification: For a quantitative measure, a saturated solution is prepared at a specific temperature. The solution is filtered to remove undissolved solid, and a known volume of the filtrate is evaporated to dryness. The mass of the remaining solid is used to calculate the solubility in g/100 mL or mol/L.

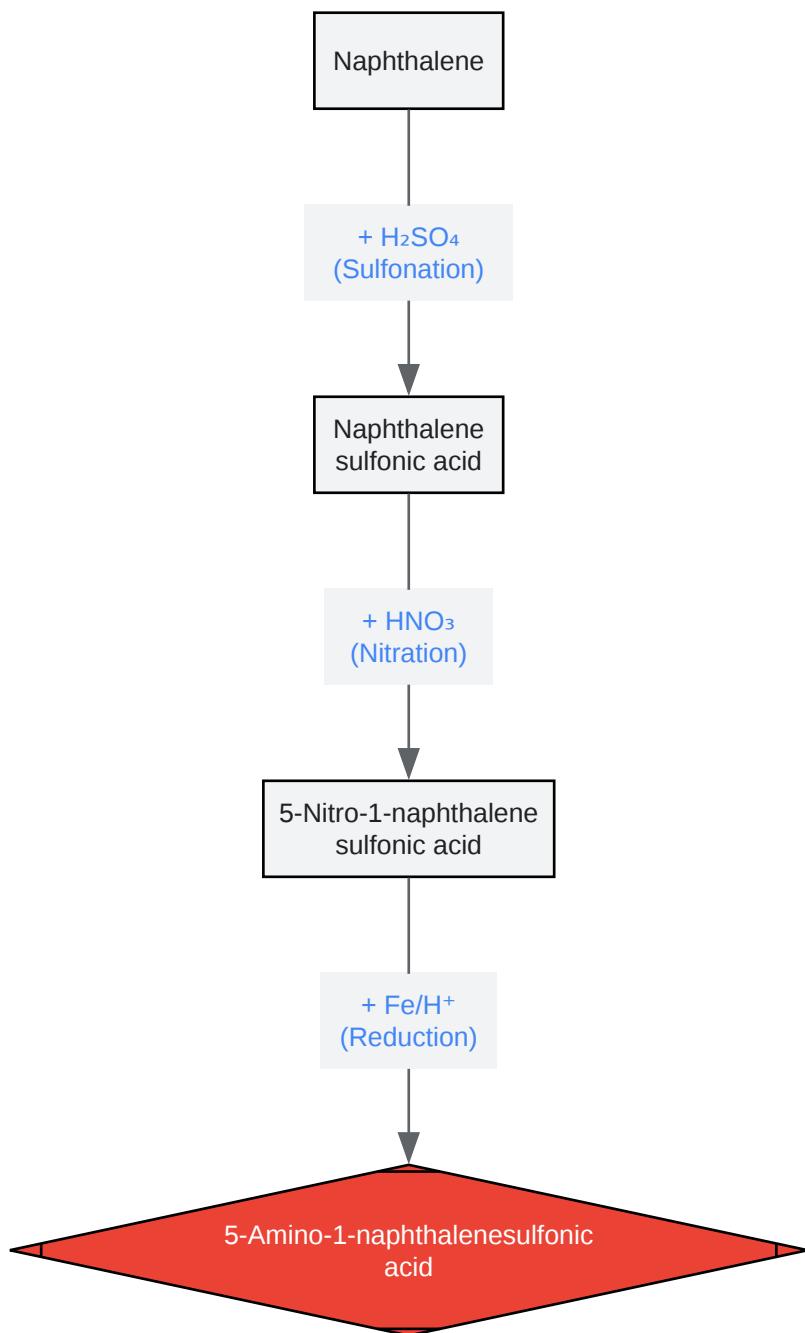
Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[12]


Methodology:

- Instrument Calibration: Calibrate a potentiometer (pH meter) using standard aqueous buffer solutions at pH 4, 7, and 10 to ensure accurate measurements.[13]
- Sample Preparation: Prepare a solution of **5-Amino-1-naphthalenesulfonic acid** with a known concentration (e.g., 1 mM) in deionized water.[13] To maintain constant ionic strength throughout the titration, a background electrolyte such as 0.15 M potassium chloride can be added.[13]
- Titration Setup: Place the sample solution in a reaction vessel equipped with a magnetic stirrer.[13] Immerse the calibrated pH electrode into the solution.
- Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration to displace dissolved carbon dioxide, which can interfere with pH measurements, especially when titrating with a base.[13]
- Titration: Gradually add a standardized titrant (e.g., 0.1 M NaOH) in small, precise increments. After each addition, allow the pH reading to stabilize (e.g., drift < 0.01 pH units per minute) and record both the volume of titrant added and the corresponding pH.[13]
- Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. Specifically, the pKa is

equal to the pH at the half-equivalence point.[12]


Visualizations

The following diagrams illustrate the key workflows and pathways related to **5-Amino-1-naphthalenesulfonic acid**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for characterizing **5-Amino-1-naphthalenesulfonic acid**.

[Click to download full resolution via product page](#)

Caption: Chemical synthesis pathway of **5-Amino-1-naphthalenesulfonic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Amino-1-naphthalenesulfonic acid CAS#: 84-89-9 [m.chemicalbook.com]
- 2. 1-Naphthylamine-5-sulfonic Acid [drugfuture.com]
- 3. Aminonaphthalenesulfonic acids - Wikipedia [en.wikipedia.org]
- 4. 5-Amino-1-naphthalenesulfonic acid [myskinrecipes.com]
- 5. scbt.com [scbt.com]
- 6. chembk.com [chembk.com]
- 7. bloomtechz.com [bloomtechz.com]
- 8. CN105503662A - Preparation method of 1-naphthylamine-5-sulfonic acid - Google Patents [patents.google.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- To cite this document: BenchChem. [physicochemical properties of 5-Amino-1-naphthalenesulfonic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b124032#physicochemical-properties-of-5-amino-1-naphthalenesulfonic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com